molecular formula C4H11NO3S B15302482 (2R)-1-methoxypropane-2-sulfonamide

(2R)-1-methoxypropane-2-sulfonamide

Cat. No.: B15302482
M. Wt: 153.20 g/mol
InChI Key: HZVYKFOIYCUEGP-SCSAIBSYSA-N
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Description

(2R)-1-methoxypropane-2-sulfonamide is an organic compound with a specific stereochemistry, indicated by the (2R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methoxypropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine under controlled conditions. One common method is the reaction of methanesulfonyl chloride with ®-1-methoxypropan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-methoxypropane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methoxypropane-2-sulfonamide: The enantiomer of (2R)-1-methoxypropane-2-sulfonamide, with different stereochemistry.

    Methanesulfonamide: Lacks the methoxy and propyl groups, making it less complex.

    Propane-2-sulfonamide: Similar structure but without the methoxy group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with certain enzymes and receptors makes it valuable in research and pharmaceutical development.

Properties

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

(2R)-1-methoxypropane-2-sulfonamide

InChI

InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m1/s1

InChI Key

HZVYKFOIYCUEGP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](COC)S(=O)(=O)N

Canonical SMILES

CC(COC)S(=O)(=O)N

Origin of Product

United States

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